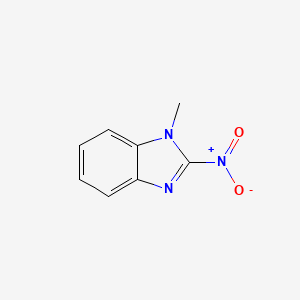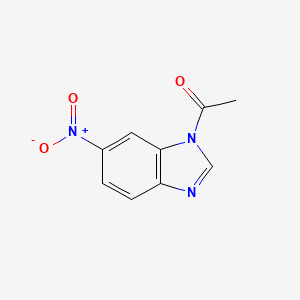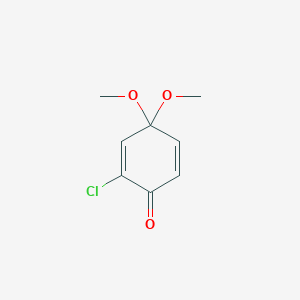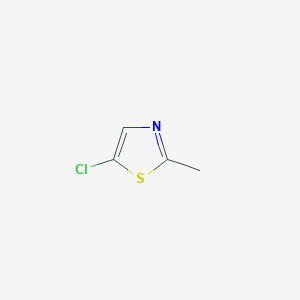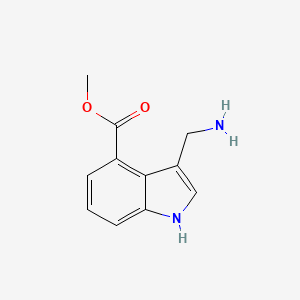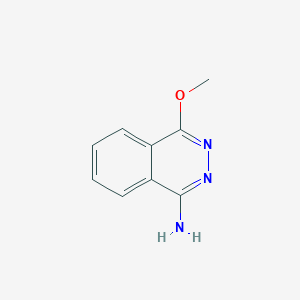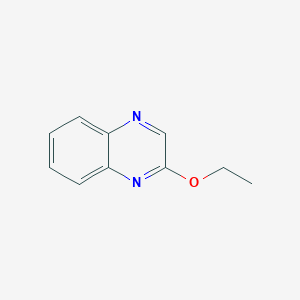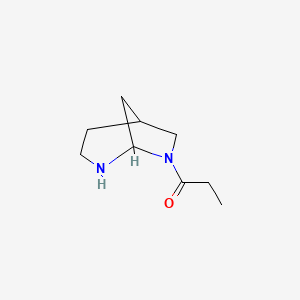
8-Propionyl-3,8-diazabicyclo(3.2.1)octane
Descripción general
Descripción
8-Propionyl-3,8-diazabicyclo(3.2.1)octane is a chemical compound . It shares a similar structure with the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Chemical and Structural Properties
8-Propionyl-3,8-diazabicyclo(3.2.1)octane, as part of the broader family of 3,8-diazabicyclo[3.2.1]octanes, has been studied for its unique chemical and structural properties. Notably, these compounds undergo intramolecular N → N acyl-migration, a reaction where the acyl group moves from one nitrogen atom to another within the same molecule. This reaction can be induced by thermal, alkaline, or acidic conditions, but attempts to reverse the acyl-migration have been unsuccessful (Cignarella, Testa, & Pasqualucci, 1963). Furthermore, structural and conformational studies using methods like X-ray analysis have provided insights into the orientation of different substituents in these molecules, which can significantly impact their pharmacological properties (Bombieri, Artali, Barlocco, & Meneghetti, 2002).
Synthesis and Production
Efficient synthesis methods for 8-Propionyl-3,8-diazabicyclo(3.2.1)octane and its analogues are crucial for their practical application in research and potentially in medicine. An improved and scalable process for synthesizing substituted 3,8-diazabicyclo[3.2.1]octane derivatives has been developed, leveraging advancements in organic synthesis techniques. This process involves the reduction, cyclization, and mesylation of intermediates, resulting in a variety of scaffold analogues with potential application in receptor studies (Huang & Teng, 2011). Additionally, the synthesis of orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, a precursor for cocaine analogues, highlights the molecule's versatility as a building block in the synthesis of pharmacologically relevant compounds (Pichlmair, Mereiter, & Jordis, 2004).
Receptor Affinity and Pharmacological Potential
3,8-Diazabicyclo[3.2.1]octane derivatives, including 8-Propionyl-3,8-diazabicyclo(3.2.1)octane, have been studied for their affinity to opioid receptors. Molecular mechanics and NMR conformational studies of these compounds provide insights into their potential as mu-opioid receptor agonists. These studies help in understanding the relationship between molecular structure and receptor affinity, which is crucial for developing new analgesic agents (Toma, Cignarella, Barlocco, & Ronchetti, 1992). Moreover, synthesis and opioid receptor affinity studies of bivalent ligands derived from these diazabicyclooctanes indicate their potential application in creating new analgesic compounds, although not all derivatives show significant activity (Barlocco, Fadda, & Fratta, 1993).
Natural Occurrence and Synthetic Applications
2,8-Diheterobicyclo[3.2.1]octane ring systems, which include the 3,8-diazabicyclo[3.2.1]octane scaffold, have been extensively studied due to their occurrence in nature and their applications in synthetic chemistry. These compounds are central to various biologically active natural products and serve as versatile building blocks in modern organic synthesis. The literature covers a broad spectrum of these heterocyclic scaffolds, emphasizing their synthesis, reactivity, and application in the development of new compounds (Flores & Díez, 2014).
Propiedades
IUPAC Name |
1-(2,7-diazabicyclo[3.2.1]octan-7-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-9(12)11-6-7-3-4-10-8(11)5-7/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIVDDQUIOYQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC2CCNC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972772 | |
| Record name | 1-(2,7-Diazabicyclo[3.2.1]octan-7-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Propionyl-3,8-diazabicyclo(3.2.1)octane | |
CAS RN |
57269-63-3 | |
| Record name | 3,8-Diazabicyclo(3.2.1)octane, 8-propionyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057269633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,7-Diazabicyclo[3.2.1]octan-7-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



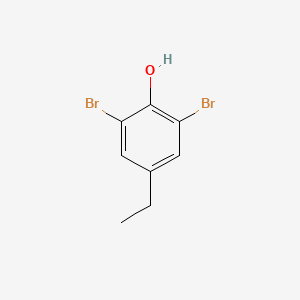

![4H-Furo[3,2-c]pyran-2-carboxaldehyde, 6-methyl-4-oxo-](/img/structure/B3353976.png)
